molecular formula C6H13NO2 B12088994 (3R)-3-Aminohexanoic acid

(3R)-3-Aminohexanoic acid

Katalognummer: B12088994
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: YIJFIIXHVSHQEN-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Aminohexanoic acid: is a chiral amino acid with the molecular formula C6H13NO2 It is an enantiomer of 3-aminohexanoic acid, specifically the (3R) configuration, which indicates the spatial arrangement of its atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Strecker Synthesis: One of the most direct methods for synthesizing (3R)-3-Aminohexanoic acid is through the Strecker synthesis.

    Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Strecker synthesis or hydrolysis of nitriles, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired enantiomer is produced.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (3R)-3-Aminohexanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Corresponding oxo acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Chiral Compounds: (3R)-3-Aminohexanoic acid is used as a building block in the synthesis of various chiral compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology:

    Protein Engineering: This compound can be incorporated into peptides and proteins to study the effects of chiral amino acids on protein structure and function.

Medicine:

    Drug Development: this compound is explored for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Biocatalysis: It is used in biocatalytic processes to produce enantiomerically pure compounds, which are valuable in various industrial applications.

Wirkmechanismus

The mechanism by which (3R)-3-Aminohexanoic acid exerts its effects depends on its specific application. In drug development, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Vergleich Mit ähnlichen Verbindungen

    (3S)-3-Aminohexanoic acid: The enantiomer of (3R)-3-Aminohexanoic acid, differing in the spatial arrangement of atoms.

    3-Aminopentanoic acid: A similar compound with one less carbon atom in the chain.

    3-Aminobutanoic acid: Another similar compound with two fewer carbon atoms.

Uniqueness:

    Chirality: The (3R) configuration of this compound makes it unique compared to its (3S) enantiomer.

    Chain Length: The six-carbon chain distinguishes it from shorter-chain amino acids like 3-aminopentanoic acid and 3-aminobutanoic acid.

Eigenschaften

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

(3R)-3-aminohexanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI-Schlüssel

YIJFIIXHVSHQEN-RXMQYKEDSA-N

Isomerische SMILES

CCC[C@H](CC(=O)O)N

Kanonische SMILES

CCCC(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.